1-Fluoro-2-(trifluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(trifluoromethoxy)naphthalene is an organofluorine compound belonging to the class of naphthalene derivatives Its chemical formula is C11H6F4O, and it is characterized by the presence of both fluoro and trifluoromethoxy groups attached to the naphthalene ring
Vorbereitungsmethoden
One common method involves the reaction of naphthalene with Selectfluor to introduce the fluorine atom . The trifluoromethoxy group can be introduced using various trifluoromethoxylation reagents . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Fluoro-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluoro or trifluoromethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(trifluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in medicinal chemistry due to their unique properties, such as increased metabolic stability and bioavailability. This compound may be explored for potential pharmaceutical applications.
Wirkmechanismus
The mechanism by which 1-Fluoro-2-(trifluoromethoxy)naphthalene exerts its effects depends on the specific application. In chemical reactions, the presence of the fluoro and trifluoromethoxy groups can influence the reactivity and selectivity of the compound. These groups can stabilize certain intermediates or transition states, thereby affecting the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(trifluoromethoxy)naphthalene can be compared with other similar compounds, such as:
1-Fluoronaphthalene: This compound lacks the trifluoromethoxy group and has different reactivity and applications.
1-Chloronaphthalene: Similar to 1-Fluoronaphthalene but with a chlorine atom instead of a fluorine atom, leading to different chemical properties and reactivity.
1-Bromonaphthalene: Contains a bromine atom, which also affects its reactivity and applications.
The presence of the trifluoromethoxy group in this compound makes it unique and imparts distinct chemical properties compared to these similar compounds.
Eigenschaften
Molekularformel |
C11H6F4O |
---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
1-fluoro-2-(trifluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H6F4O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H |
InChI-Schlüssel |
ZOECJDAOCFANFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.